Resolvin D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

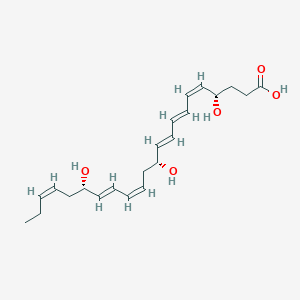

Resolvin D3 (RvD3) is a mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in reducing arthritic inflammation . It is dysregulated in arthritis and reduces arthritic inflammation .

Synthesis Analysis

Resolvin D3 was synthesized by the Suzuki–Miyaura cross-coupling reaction of C1–C8 borane with C9–C22 iodoolefin as the key reaction. The latter intermediate was obtained by the sequential Wittig reactions of C9–C13 phosphonium salt with C14–C19 aldehyde and then C9–C19 aldehyde with propyltriphenylphosphonium bromide .Molecular Structure Analysis

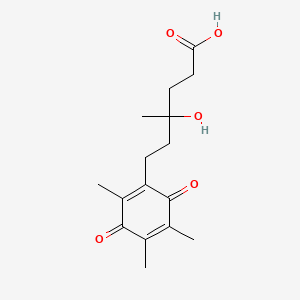

The molecular structure of Resolvin D3 is derived from the 22-carbon PUFA, DHA (i.e. 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid) .Chemical Reactions Analysis

The key reaction in the synthesis of Resolvin D3 is the Suzuki–Miyaura cross-coupling reaction of C1–C8 borane with C9–C22 iodoolefin. The latter intermediate was obtained by the sequential Wittig reactions of C9–C13 phosphonium salt with C14–C19 aldehyde and then C9–C19 aldehyde with propyltriphenylphosphonium bromide .Physical And Chemical Properties Analysis

Resolvin D3 has a molecular weight of 376.5 and a molecular formula of C22H32O5. It appears as a colorless to light yellow liquid .Scientific Research Applications

1. Neuroprotection and Recovery in Spinal Cord Injury Resolvin D3 (RvD3) has been found to promote inflammatory resolution, neuroprotection, and functional recovery after spinal cord injury (SCI) . It has been shown to decrease the production of inflammatory mediators and nitric oxide in cells . Furthermore, treatment with RvD3 improved locomotor recovery and reduced thermal hyperalgesia in SCI mice compared with vehicle treatment .

Anti-Inflammatory Effects

RvD3, a product of docosahexaenoic acid (DHA), is known to suppress the inflammatory response . In a mouse model of SCI, RvD3-treated mice exhibited reduced expression of inflammatory cytokines and chemokines .

Promotion of Angiogenesis

RvD3 has been found to promote an angiogenic effect in the human brain endothelial cell line . This suggests that it may play a role in promoting the formation of new blood vessels, which is crucial for wound healing and recovery from injuries.

Improvement of Insulin Signaling

Research suggests that Resolvin D3 can alleviate insulin resistance in skeletal muscle and hepatic steatosis via AMPK/autophagy signaling . This suggests that it could provide an effective and safe therapeutic approach for treating metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) .

5. Co-Administration with Peripheral Nerve-Derived Stem Cell Spheroids A study investigated the potential of co-administering Resolvin D1 (RvD1), known for its anti-inflammatory and neuroprotective properties, with peripheral nerve-derived stem cell (PNSC) spheroids . The combined therapy of RvD1 and PNSC spheroids outperformed monotherapies, exhibiting enhanced neuronal regeneration and anti-inflammatory effects .

6. Potential Therapeutic Strategy for Spinal Cord Injury Intrathecal injection of RvD3 represents a promising therapeutic strategy to promote inflammatory resolution, neuroprotection, and neurological functional recovery following SCI .

Mechanism of Action

properties

IUPAC Name |

(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTJOLCUKWLTIC-UZAFJXHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345702 |

Source

|

| Record name | Resolvin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916888-47-6 |

Source

|

| Record name | Resolvin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)